

# Application Notes and Protocols: Nickel-Catalyzed Amination of 2-Chloropyridine

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## Compound of Interest

Compound Name: 2-Chloropyridine

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The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where aryl amine moieties are prevalent in a vast array of therapeutic agents. The nickel-catalyzed amination of **2-chloropyridine** offers a cost-effective and highly efficient alternative to traditional palladium-catalyzed methods for synthesizing 2-aminopyridine derivatives, which are key building blocks in drug discovery. This document provides detailed application notes and experimental protocols for this important transformation.

## Introduction

Aryl chlorides, including **2-chloropyridine**, are often more economical and widely available than their bromide or iodide counterparts. Nickel catalysis has emerged as a powerful tool for activating the relatively inert C-Cl bond, enabling efficient cross-coupling reactions.<sup>[1][2]</sup> Various nickel catalyst systems have been developed, demonstrating broad substrate scope and functional group tolerance, making them suitable for complex molecule synthesis.<sup>[3][4][5]</sup> These reactions are crucial for accessing a diverse range of 2-aminopyridine derivatives, which are integral to numerous pharmaceutical compounds.

## Catalytic Systems and Reaction Conditions

Several nickel-based catalytic systems have proven effective for the amination of **2-chloropyridine** and other aryl chlorides. The choice of catalyst, ligand, base, and solvent is

critical for achieving high yields and reaction efficiency.

A common approach involves the use of a Ni(0) precursor, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)<sub>2</sub>], in combination with a suitable ligand.<sup>[1]</sup> Alternatively, air-stable Ni(II) precatalysts like (DPPF)NiCl<sub>2</sub> or NiCl<sub>2</sub>(DME) can be employed, which are often more convenient for laboratory use.<sup>[2][3][4][5]</sup>

Key Components of the Catalytic System:

- **Nickel Precursor:** Ni(COD)<sub>2</sub> (a Ni(0) source) or air-stable Ni(II) sources like NiCl<sub>2</sub>(DME) and (DPPF)NiCl<sub>2</sub>.<sup>[1][2][3]</sup>
- **Ligands:** Phosphine ligands are crucial for the catalytic cycle. Commonly used ligands include 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and 1,10-phenanthroline.<sup>[1]</sup> For challenging couplings, sterically hindered N-heterocyclic carbene (NHC) ligands such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl) can be effective.<sup>[6]</sup> Josiphos-type ligands have also been successfully employed.<sup>[7][8][9]</sup>
- **Base:** A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base.<sup>[1]</sup>
- **Solvent:** Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Toluene and 2-methyltetrahydrofuran (2-MeTHF) are frequently used.<sup>[1][3][4][5]</sup> Pyridine can also be used as a solvent, particularly with the 1,10-phenanthroline ligand.<sup>[1]</sup>

## Data Presentation: Comparison of Catalytic Systems

The following table summarizes representative quantitative data for the nickel-catalyzed amination of aryl chlorides, including chloropyridine derivatives, with various amines. This allows for a direct comparison of different catalytic systems and their efficiencies.

Entry	Aryl Chloride	Amine	Catalyst System	Base	Solvent	Temp (°C)	Yield (%)	Reference
1	4-Chlorotoluene	N-Methylaniline	2 mol% Ni(COD) <sub>2</sub> / 4 mol% DPPF	NaOtBu	Toluene	100	80	<a href="#">[1]</a>
2	2-Chloropyridine	Dibenzylamine	5 mol% Ni(COD) <sub>2</sub> / 10 mol% DPPF	NaOtBu	Toluene	100	85	<a href="#">[1]</a>
3	2-Chloropyridine	Indoline	5 mol% Ni(COD) <sub>2</sub> / 10 mol% 1,10-phenanthroline	NaOtBu	Pyridine	100	82	<a href="#">[1]</a>
4	4-Chloroanisole	Morpholine	5 mol% NiCl <sub>2</sub> (DME) / 7.5 mol% SIPr·HCl	NaOtBu	2-MeTHF	100	95	<a href="#">[6]</a>

5	3-Chloropyridine	Morpholine	5 mol% NiCl <sub>2</sub> (DME) / 7.5 mol% SIPr·HCl	NaOtBu	2-MeTHF	100	85	[6]
6	2-Chloroquinoline	Morpholine	3 mol% NiCl <sub>2</sub> (DME) / 4.5 mol% SIPr·HCl	NaOtBu	2-MeTHF	100	94 (gram-scale)	[3][4]

## Experimental Protocols

Below are detailed methodologies for two key experimental setups for the nickel-catalyzed amination of **2-chloropyridine**.

### Protocol 1: Amination using Ni(COD)<sub>2</sub> with DPPF Ligand

This protocol is adapted from literature procedures for the amination of aryl chlorides.[1]

Materials:

- Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)<sub>2</sub>]
- 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
- Sodium tert-butoxide (NaOtBu)
- **2-Chloropyridine**
- Amine (e.g., Dibenzylamine)
- Anhydrous Toluene

- Schlenk tube or sealed vial
- Inert atmosphere glovebox or Schlenk line

Procedure:

- Preparation: In a glovebox, charge a sealable Schlenk tube with Ni(COD)<sub>2</sub> (0.05 mmol, 5 mol%), DPPF (0.10 mmol, 10 mol%), and sodium tert-butoxide (1.4 mmol).
- Reagent Addition: Add anhydrous toluene (1 mL) to the tube. Then, add the **2-chloropyridine** (1.0 mmol) followed by the amine (1.2 mmol). Add additional toluene (3 mL) to achieve the desired concentration.
- Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
- Monitoring: Stir the reaction mixture and monitor its progress by GC or TLC until the starting **2-chloropyridine** has been consumed.
- Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether, 10 mL), filter through a pad of celite, and concentrate the filtrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyridine derivative.

## Protocol 2: Amination using Air-Stable NiCl<sub>2</sub>(DME) with SIPr·HCl Ligand

This protocol utilizes an air-stable Ni(II) precatalyst, offering greater operational simplicity.<sup>[6]</sup>

Materials:

- Nickel(II) chloride dimethoxyethane complex [NiCl<sub>2</sub>(DME)]
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl)
- Sodium tert-butoxide (NaOtBu)

- Phenylboronic acid pinacol ester (PhBPin) as a reductant
- **2-Chloropyridine**
- Amine (e.g., Morpholine)
- Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
- Oven-dried vial with a stir bar
- Inert atmosphere (Argon or Nitrogen)

#### Procedure:

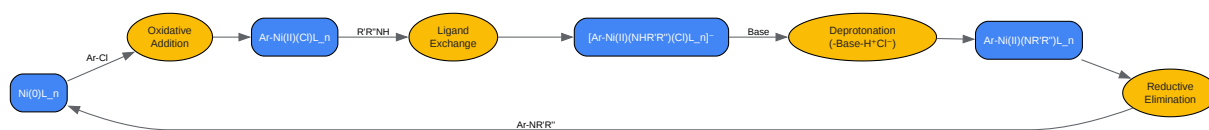
- Preparation: To an oven-dried vial under an inert atmosphere, add  $\text{NiCl}_2(\text{DME})$  (0.05 mmol, 5 mol%),  $\text{SIPr}\cdot\text{HCl}$  (0.075 mmol, 7.5 mol%), sodium tert-butoxide (2.0 mmol), and phenylboronic acid pinacol ester (1.2 mmol).
- Reagent Addition: Add the **2-chloropyridine** (1.0 mmol) and the amine (1.2 mmol) to the vial, followed by anhydrous 2-MeTHF (2.0 mL).
- Reaction: Seal the vial and place it in a preheated aluminum heating block at 100 °C.
- Monitoring: Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring by GC or LC-MS.
- Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the final product.

## Mandatory Visualizations

### Catalytic Cycle for Nickel-Catalyzed Amination

The following diagram illustrates the generally accepted catalytic cycle for the nickel-catalyzed amination of an aryl chloride. The cycle involves the oxidative addition of the aryl chloride to a

Ni(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the active Ni(0) catalyst.[7]

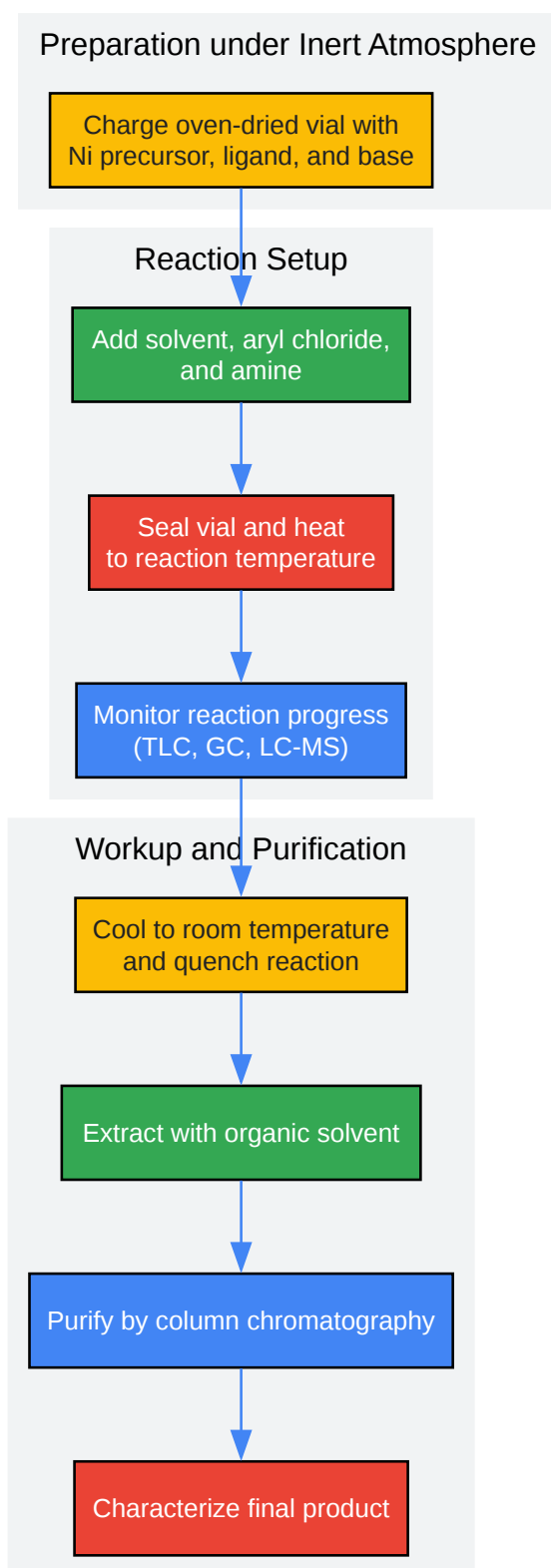


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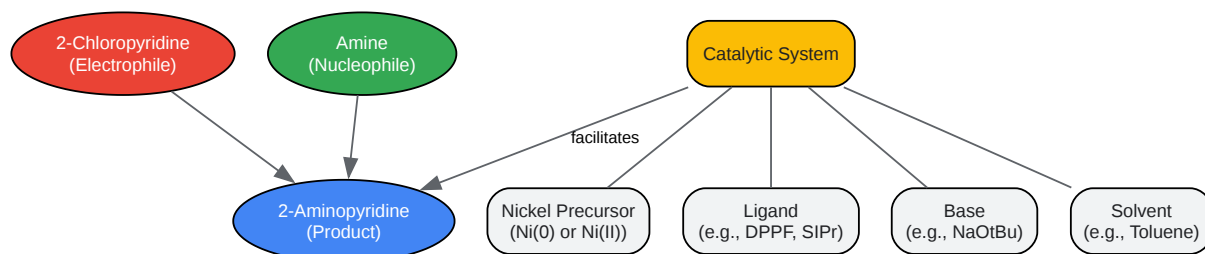
Caption: Proposed catalytic cycle for nickel-catalyzed C-N cross-coupling.

## General Experimental Workflow

The logical flow for setting up a nickel-catalyzed amination reaction is depicted below. This workflow emphasizes the importance of an inert atmosphere and anhydrous conditions for successful and reproducible results.







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